molecular formula C9H7N5O3S B13758746 6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one

6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one

Cat. No.: B13758746
M. Wt: 265.25 g/mol
InChI Key: OIXDYLSSGAFSFF-UHFFFAOYSA-N
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Description

6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one is a complex organic compound that features a pyrimidine ring substituted with an amino group and a nitropyridinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the nitration of a pyridine derivative followed by a series of substitution reactions to introduce the amino and sulfanyl groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and various catalysts for substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents is common to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso derivative, while reduction could produce an amino derivative .

Scientific Research Applications

6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and nitropyridinylsulfanyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H7N5O3S

Molecular Weight

265.25 g/mol

IUPAC Name

4-amino-2-(5-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H7N5O3S/c10-6-3-7(15)13-9(12-6)18-8-2-1-5(4-11-8)14(16)17/h1-4H,(H3,10,12,13,15)

InChI Key

OIXDYLSSGAFSFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC2=NC(=CC(=O)N2)N

Origin of Product

United States

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